[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-4-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol is a structurally complex molecule featuring a cyclopropane ring substituted with an aminomethyl group and a methanol moiety linked to a 2-methyl-1,3-thiazol-4-yl heterocycle. The cyclopropane ring introduces significant ring strain, which may enhance reactivity or influence conformational stability in biological systems .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-11-7(4-13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3 |
InChI Key |
WWZRLHCHUACYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Core Construction
Method A: Carbenoid-mediated Cyclopropanation
- Reagents: Diazo compounds or Simmons–Smith reagents.
- Procedure: An alkene precursor undergoes cyclopropanation using a carbene source (e.g., diethylzinc with diazomethane) to afford the cyclopropyl ring with desired substituents.
Method B: Ring-Closing Strategies
- Reagents: Halogenated precursors and zinc or magnesium for intramolecular cyclization.
- Procedure: Halogenated intermediates undergo intramolecular nucleophilic substitution to form the cyclopropane ring.
Incorporation of the Thiazole Moiety
Method A: Thiazole Ring Formation via Hantzsch Synthesis
- Reagents: α-Haloketones, thiourea, and ammonia.
- Procedure: Condensation of appropriate α-haloketones with thiourea yields 2-methyl-1,3-thiazol-4-yl derivatives.
Method B: Cross-Coupling Approaches
- Reagents: Palladium catalysts, boronic acids, or halogenated thiazoles.
- Procedure: Suzuki or Stille coupling to attach the thiazole ring onto the cyclopropyl precursor.
Introduction of the Aminomethyl Group
Method A: Nucleophilic Substitution
- Reagents: Formaldehyde derivatives or aminomethylating agents.
- Procedure: Alkylation of the cyclopropyl position with formaldehyde and ammonia or primary amines to form the aminomethyl group.
Method B: Reductive Amination
- Reagents: Formaldehyde and ammonia, followed by reduction.
- Procedure: The cyclopropyl aldehyde reacts with ammonia/formaldehyde mixture, then reduced to yield the aminomethyl derivative.
Representative Reaction Pathway
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopropanation | Carbene addition to alkene | Diazo compounds, Simmons–Smith reagents | Room temp, inert atmosphere | High regioselectivity | Hazardous reagents |
| Thiazole Synthesis | Hantzsch reaction | α-Haloketone, thiourea | Reflux | Efficient heterocycle formation | Requires purification |
| Coupling | Cross-coupling reactions | Pd catalysts, boronic acids | Reflux or microwave | Versatile, high yields | Cost of catalysts |
| Aminomethylation | Formaldehyde addition | Formaldehyde, ammonia | Mild, aqueous | Straightforward | Over-alkylation possible |
Notes and Perspectives
- Reaction Optimization : Stereoselectivity in cyclopropanation and regioselectivity in heterocycle formation are critical for high purity.
- Purification Techniques : Chromatography and recrystallization are essential for isolating pure intermediates.
- Safety Considerations : Use of diazo compounds and hydrazine hydrate necessitates strict safety protocols.
- Emerging Methods : Photoredox catalysis and flow chemistry are promising for scalable synthesis.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to participate in various biochemical processes, including enzyme inhibition and receptor binding. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of cyclopropane- and thiazole-containing derivatives. Below is a comparative analysis with structurally related molecules:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Melting Point/Physical Properties | Biological/Chemical Relevance |
|---|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Cyclopropane, aminomethyl, 2-methylthiazole, methanol | ~210 (estimated) | Not reported | Potential bioactive scaffold |
| (2-Methyl-1,3-thiazol-4-yl)methanol () | Thiazole with 2-methyl and methanol substituents | 129.18 | Not fully characterized (CAS: 76632-23-0) | Intermediate in synthesis |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () | Thiazole fused to benzoic acid | 219.26 | 139.5–140°C | Used in materials science or drug design |
| 1-(Aminomethyl)cyclopropylmethanol () | Cyclopropane, aminomethyl, 4-methylthiazole isomer | ~210 (estimated) | Not reported | Structural isomer; positional thiazole substitution alters electronic properties |
| 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine () | Cyclopropane with 4-chlorophenyl and ethylamine substituents | Not reported | Not reported | Demonstrates cyclopropane’s versatility in medicinal chemistry |
Key Observations
Thiazole Substitution Effects: The 2-methyl group on the thiazole (target compound) versus 4-methyl () alters steric and electronic profiles. The 2-methyl position may enhance metabolic stability compared to unsubstituted thiazoles . Thiazole-containing benzoic acids () exhibit higher melting points (~140°C), suggesting stronger intermolecular forces compared to methanol derivatives.
Cyclopropane vs.
Aminomethyl Group Impact: The aminomethyl group enhances solubility and enables functionalization (e.g., salt formation or covalent bonding). This contrasts with non-aminated analogs like (2-Methyl-1,3-thiazol-4-yl)methanol (), which lack such versatility .
Biological Activity
The compound 1-(Aminomethyl)cyclopropylmethanol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 185.27 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that thiazole derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of 1-(Aminomethyl)cyclopropylmethanol with cellular targets are under investigation. Notably, compounds containing thiazole rings have shown significant activity against P-glycoprotein (P-gp), a crucial player in drug resistance mechanisms in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:
- IC50 Values : Some thiazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, compounds structurally similar to our target have shown IC50 values as low as 1.61 µg/mL against Jurkat cells .
- Mechanism : The presence of electron-donating groups on the phenyl ring has been associated with increased activity, suggesting that modifications to the compound's structure could enhance its antitumor efficacy.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties:
- Efficacy : In animal models, certain thiazole-based compounds have demonstrated significant anticonvulsant activity, effectively reducing seizure duration and frequency .
- Structure-Activity Relationship (SAR) : The SAR analysis suggests that specific substitutions on the thiazole ring can enhance anticonvulsant effects.
Antimicrobial Activity
The antimicrobial potential of thiazoles is well-documented:
- Spectrum of Activity : Compounds similar to 1-(Aminomethyl)cyclopropylmethanol have shown effectiveness against a range of bacterial strains.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
